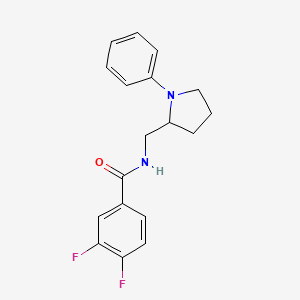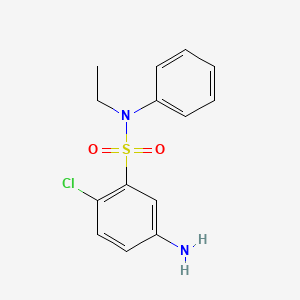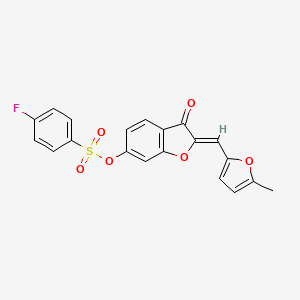
3,4-difluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-difluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide” is a chemical compound that is used in scientific research. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds can generally be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of this compound is C16H22F2N2O . It contains a pyrrolidine ring, a benzamide group, and two fluorine atoms attached to the benzene ring .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a molecular weight of 296.4 . Its solubility in various solvents such as DMF and DMSO has been reported .Aplicaciones Científicas De Investigación
Antioxidant Activity
3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide: has been investigated for its antioxidant potential. Researchers have assessed its ability to scavenge free radicals and chelate metal ions. Some synthesized compounds demonstrated more effective antioxidant activity compared to standard compounds .
Antibacterial Properties
In vitro studies evaluated the antibacterial activity of this compound against both gram-positive and gram-negative bacteria. Researchers compared it with control drugs. Understanding its antibacterial effects can contribute to the development of novel antimicrobial agents .
Drug Discovery
Amide compounds, including benzamides, play a crucial role in drug discovery. Their diverse properties make them attractive candidates for potential drug development. Researchers explore their use in various therapeutic areas, such as cancer treatment, anti-inflammatory agents, and more .
Anti-HIV Research
While not explicitly mentioned for this specific compound, related benzamides have been studied for their anti-HIV properties. Investigating its potential in inhibiting viral replication could be an interesting avenue for future research .
Industrial Applications
Amides find applications beyond medicine. In industrial sectors like plastics, rubber, paper, and agriculture, amide compounds play essential roles. Investigating how this compound interacts with materials or enhances industrial processes could be relevant .
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c19-16-9-8-13(11-17(16)20)18(23)21-12-15-7-4-10-22(15)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNBBLXNOXEJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3018026.png)
![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B3018027.png)


![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3018031.png)
![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B3018037.png)


![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)
![Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B3018043.png)